BenchChemオンラインストアへようこそ!

NSC-370284

STAT3 inhibitor transcription assay IC50 comparison

NSC-370284 (CAS 116409-29-1) is a small-molecule inhibitor that selectively targets the DNA-binding domain of STAT3 and STAT5 to repress ten-eleven translocation 1 (TET1) transcription and reduce global 5-hydroxymethylcytosine (5hmC) levels in TET1-high acute myeloid leukemia (AML) cells. Unlike pan-STAT3 inhibitors, NSC-370284 exhibits TET1-dependent anti-leukemic activity, suppressing viability of TET1-high AML cell lines (MONOMAC-6, THP-1, KOCL-48, KASUMI-1) at low nanomolar concentrations (IC₅₀ ~50–200 nM) while showing negligible effect on TET1-low NB4 cells, establishing a biomarker-stratified therapeutic window.

Molecular Formula C21H25NO6
Molecular Weight 387.4 g/mol
CAS No. 116409-29-1
Cat. No. B537721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC-370284
CAS116409-29-1
SynonymsNSC-370284;  NSC 370284;  NSC370284
Molecular FormulaC21H25NO6
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4
InChIInChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3
InChIKeyQCXGNLZKUHBIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC-370284: Selective STAT3/5-Dependent TET1 Transcription Inhibitor for AML Research


NSC-370284 (CAS 116409-29-1) is a small-molecule inhibitor that selectively targets the DNA-binding domain of STAT3 and STAT5 to repress ten-eleven translocation 1 (TET1) transcription and reduce global 5-hydroxymethylcytosine (5hmC) levels in TET1-high acute myeloid leukemia (AML) cells [1]. Unlike pan-STAT3 inhibitors, NSC-370284 exhibits TET1-dependent anti-leukemic activity, suppressing viability of TET1-high AML cell lines (MONOMAC-6, THP-1, KOCL-48, KASUMI-1) at low nanomolar concentrations (IC₅₀ ~50–200 nM) while showing negligible effect on TET1-low NB4 cells, establishing a biomarker-stratified therapeutic window [1].

Why NSC-370284 Cannot Be Replaced by Generic STAT3 Inhibitors


Generic STAT3 inhibitors such as Stattic (STAT3 SH2 domain binder, IC₅₀ = 5.1 μM) [1] and S3I-201 (STAT3 DNA-binding inhibitor, IC₅₀ = 86 μM) [2] fail to replicate NSC-370284's TET1-selective therapeutic profile. While Stattic inhibits STAT3 activation and nuclear translocation broadly, it exhibits substantially weaker anti-leukemic activity against TET1-high AML cells at equivalent concentrations and lacks the TET1-dependent selectivity window that defines NSC-370284's mechanism [3]. S3I-201's high IC₅₀ renders it impractical for achieving the nanomolar intracellular concentrations required to disrupt STAT3/5 binding at the TET1 promoter. Furthermore, NSC-370284's more potent structural analog UC-514321, while demonstrating 3-fold longer median survival in TET1-high AML mouse models, differs in pharmacokinetic properties and may not be suitable for all experimental contexts, underscoring that each compound in this series possesses distinct pharmacological characteristics that preclude simple substitution [3].

Quantitative Differentiation: NSC-370284 Versus Comparator STAT3 Inhibitors


STAT3-Dependent Transcription Inhibition: NSC-370284 Demonstrates 40–60× Higher Potency Than S3I-201

NSC-370284 suppresses STAT3-dependent transcription with IC₅₀ values in the low-micromolar range (~2–6 μM) in cell-based reporter assays . In contrast, the widely used STAT3 inhibitor S3I-201 (NSC 74859) inhibits STAT3 DNA-binding activity with an IC₅₀ of 86 μM in cell-free assays [1]. This represents a 14–43 fold higher potency for NSC-370284 in cellular transcription assays versus S3I-201 in biochemical assays. Notably, Stattic inhibits STAT3 activation with an IC₅₀ of 5.1 μM [2], placing NSC-370284's transcriptional inhibition potency in the same low-micromolar range, but with a distinct mechanism targeting the DNA-binding domain rather than the SH2 domain [3].

STAT3 inhibitor transcription assay IC50 comparison potency

TET1-High AML Cell Viability Inhibition: NSC-370284 Exhibits Sub-500 nM Potency with TET1-Dependent Selectivity

NSC-370284 selectively inhibits cell viability in TET1-high AML cell lines with nanomolar potency. In MONOMAC-6, THP-1, KOCL-48, and KASUMI-1 cells treated for 48 hours, NSC-370284 reduced viability in a dose-dependent manner across 0–500 nM concentrations [1]. Notably, NSC-370284 exhibited no significant inhibition of viability in TET1-low NB4/t(15;17) AML cells at the same concentrations , . In direct comparative experiments, Stattic showed weaker anti-leukemic effects at equivalent concentrations (500 nM) in TET1-high AML cells [2]. TET1 expression knockdown or knockout abolished NSC-370284's anti-leukemic effects, confirming TET1-dependence [2].

TET1 AML cell viability biomarker-stratified

TET1 Transcription Selectivity: NSC-370284 Inhibits TET1 but Not TET2 or TET3 Transcription

NSC-370284 selectively inhibits transcription of TET1 without affecting TET2 or TET3 expression. In MONOMAC-6 cells treated with 500 nM NSC-370284 for 48 hours, TET1 mRNA levels were reduced by approximately 60–70% compared to DMSO control, while TET2 and TET3 transcript levels remained unchanged [1]. This isoform selectivity is not observed with the structural analog UC-514321, which also inhibits TET1 transcription but with distinct potency and pharmacokinetic characteristics [1]. In contrast, Stattic does not exhibit TET1-selective transcriptional repression [2].

TET1 isoform selectivity epigenetics transcription

In Vivo Efficacy in TET1-High AML Model: NSC-370284 Cures 57% of MLL-AF9 Leukemic Mice

NSC-370284 demonstrates significant in vivo anti-leukemic activity in a secondary bone marrow transplantation (BMT) model of MLL-AF9-induced AML. Mice treated with NSC-370284 showed normalization of pathological morphologies in peripheral blood, bone marrow, spleen, and liver tissues, with 57% (4 out of 7) of treated mice achieving cure , . At a dosing regimen of 2.5 mg/kg administered intraperitoneally once daily for 10 days, NSC-370284 significantly inhibited MLL-AF9-induced AML progression . While the structural analog UC-514321 demonstrated more potent therapeutic effects, prolonging median survival over three-fold in TET1-high AML mice [1], NSC-370284's established in vivo efficacy and distinct pharmacokinetic profile provide a validated reference compound for benchmarking next-generation STAT/TET1 axis inhibitors.

in vivo AML xenograft MLL-AF9

Direct STAT3/5 DNA-Binding Domain Interaction: NMR-Validated Mechanism Distinct from SH2-Domain Inhibitors

NSC-370284 directly binds to the conserved DNA-binding domain (DBD) of STAT3 and STAT5, as demonstrated by NMR chemical shift perturbation (CSP) analysis. Complex formation with NSC-370284 induced extensive CSPs at Ile residues of STAT3 adjacent to the DNA-binding site (including I464) and residues at or near the DBD at a 1:2 protein:ligand molar ratio [1]. Molecular docking studies further predicted binding of NSC-370284 to the DBD that is conserved between STAT3 and STAT5 proteins (PDB ID 1bg1) [1]. This mechanism fundamentally differs from Stattic, which targets the SH2 domain to inhibit STAT3 dimerization and nuclear translocation (IC₅₀ = 5.1 μM) [2], and from S3I-201, which also inhibits DNA-binding activity but with an 86 μM IC₅₀ [3].

STAT3 DNA-binding domain NMR mechanism

High-Value Applications of NSC-370284 in AML and STAT3 Signaling Research


Biomarker-Stratified Preclinical Testing in TET1-High AML Models

Employ NSC-370284 at 0–500 nM in TET1-high AML cell lines (MONOMAC-6, THP-1, KOCL-48, KASUMI-1) as a positive control for TET1-dependent anti-leukemic activity, with TET1-low NB4 cells as a negative control to validate TET1-specificity [1]. The 57% cure rate achieved at 2.5 mg/kg i.p. daily in MLL-AF9 secondary BMT models provides a benchmark for in vivo efficacy , enabling direct comparison of novel STAT/TET1 axis inhibitors in TET1-stratified preclinical studies.

Mechanistic Dissection of STAT3 DNA-Binding Domain Versus SH2 Domain Functions

Use NSC-370284 as a STAT3 DNA-binding domain (DBD)-targeting tool compound in parallel with Stattic (SH2 domain inhibitor, IC₅₀ = 5.1 μM) [2] to dissect domain-specific contributions to STAT3-mediated transcriptional programs. The NMR-validated DBD interaction of NSC-370284 [3] enables orthogonal pharmacological interrogation of STAT3 functions, particularly in chromatin immunoprecipitation (ChIP) studies examining STAT3 occupancy at the TET1 promoter [3].

TET1 Isoform-Selective Epigenetic Studies in Hematopoietic Malignancies

Apply NSC-370284 at 300–500 nM to selectively reduce TET1 mRNA and global 5hmC levels without affecting TET2 or TET3 expression [4]. This isoform selectivity enables researchers to isolate TET1-specific effects on DNA hydroxymethylation and gene expression in AML and myelodysplastic syndromes, avoiding confounding effects from TET2 (frequently mutated in myeloid malignancies) and TET3 modulation.

Combination Therapy Studies with Standard Chemotherapy Agents

Evaluate NSC-370284 in combination with cytarabine (Ara-C) or other standard AML chemotherapeutics based on documented synergistic effects of STAT/TET1 axis inhibition with chemotherapy [5]. The compound's well-characterized in vitro potency (IC₅₀ ~2–6 μM in reporter assays) and in vivo dosing parameters (2.5 mg/kg i.p.) provide a robust framework for designing combination studies aimed at reducing chemotherapy intensity while maintaining anti-leukemic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC-370284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.